5-oxo-1-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine core substituted with a 5-oxo group, a phenyl group at position 1, and a carboxamide moiety linked to a 5-phenyl-1,3,4-oxadiazol-2-yl heterocycle.
Properties
IUPAC Name |
5-oxo-1-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-16-11-14(12-23(16)15-9-5-2-6-10-15)17(25)20-19-22-21-18(26-19)13-7-3-1-4-8-13/h1-10,14H,11-12H2,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMMEAHCWWYNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction, heart rate, and other functions.
Mode of Action
The compound interacts non-covalently with AChE and BChE, blocking entry into the enzyme gorge and catalytic site. This interaction inhibits the enzymes’ activity, leading to an increase in acetylcholine levels.
Biochemical Pathways
The compound’s action affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE and BChE, the compound disrupts this pathway, leading to increased acetylcholine levels and prolonged neurotransmission.
Pharmacokinetics
Related compounds have demonstrated good plasma exposure and partial blood-brain barrier penetration, suggesting that this compound may have similar properties. These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Biochemical Analysis
Biochemical Properties
5-oxo-1-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound exhibits inhibitory effects on certain enzymes, such as acetylcholinesterase, which is involved in neurotransmission. Additionally, it binds to proteins like albumin, affecting their transport and distribution properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving kinase enzymes, leading to alterations in gene expression and cellular metabolism. This compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Furthermore, it affects cellular metabolism by inhibiting glycolytic enzymes, thereby reducing the energy supply to rapidly proliferating cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s catalytic site, preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels. Additionally, the compound can activate or inhibit transcription factors, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can cause sustained inhibition of target enzymes and prolonged alterations in cellular functions. Its stability and efficacy may decrease over extended periods, necessitating careful storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to albumin in the bloodstream, facilitating its transport to various tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in specific cellular compartments .
Biological Activity
5-Oxo-1-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of phenyl-substituted oxadiazoles with pyrrolidine derivatives. The process can be optimized through various conditions to enhance yield and purity.
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit promising anticancer properties. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and HeLa (cervical cancer) cells.
Table 1: Anticancer Activity of Related Compounds
In a comparative study, the compound was evaluated alongside cisplatin, a standard chemotherapeutic agent. Results indicated that certain derivatives exhibited lower cytotoxicity towards non-cancerous cells while maintaining efficacy against cancer cells, suggesting a favorable therapeutic index.
2. Antimicrobial Activity
The antimicrobial properties of 5-oxo derivatives have also been explored. In vitro tests revealed activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria.
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| MRSA | <64 | Active |
| Vancomycin-intermediate S. aureus | <64 | Active |
| Klebsiella pneumoniae | >64 | Inactive |
While the compound showed no significant activity against Gram-negative bacteria, its effectiveness against resistant strains highlights its potential as an antimicrobial agent.
The mechanisms underlying the biological activities of 5-oxo derivatives are complex and may involve multiple pathways:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels.
- Antimicrobial Mechanisms : The oxadiazole moiety may disrupt bacterial cell wall synthesis or function as an efflux pump inhibitor, enhancing the efficacy of existing antibiotics.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of these compounds:
- Case Study on Anticancer Efficacy : A study involving a series of 5-oxopyrrolidine derivatives demonstrated that modifications at the phenyl ring significantly influenced anticancer activity. Compounds with electron-withdrawing groups showed enhanced potency against A549 cells compared to their electron-donating counterparts.
- Case Study on Antimicrobial Resistance : Research highlighted the effectiveness of these compounds against resistant strains of Staphylococcus aureus in clinical isolates, suggesting a potential role in treating infections caused by multidrug-resistant pathogens.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Melting Points : Furan-based analogs (e.g., compound 6d ) exhibit higher melting points (295–296°C) compared to pyrrolidine derivatives, suggesting enhanced crystallinity due to planar furan and nitro groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
